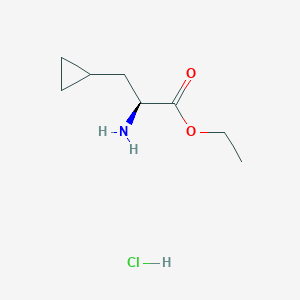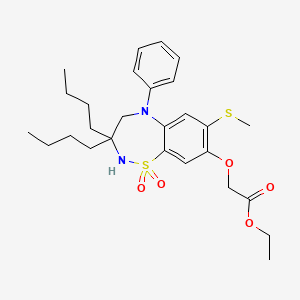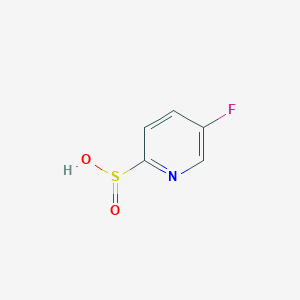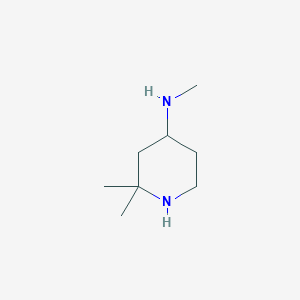
2,3,6-Trimethyl-4-nitropyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O3 It is a derivative of pyridine, characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring, along with an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,3,6-trimethylpyridine followed by oxidation. One common method includes the reaction of 2,3,6-trimethylpyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position. The resulting 2,3,6-trimethyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
2,3,6-Trimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds.
科学的研究の応用
2,3,6-Trimethyl-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,6-Trimethyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions. The compound can act as an electron acceptor or donor, influencing redox reactions and other biochemical processes.
類似化合物との比較
Similar Compounds
- 2,3,5-Trimethyl-4-nitropyridine 1-oxide
- 2,3,5-Trimethyl-4-nitropyridine N-oxide
- 4-Nitro-2,3,5-trimethylpyridine-1-oxide
Uniqueness
2,3,6-Trimethyl-4-nitropyridine 1-oxide is unique due to the specific positioning of its methyl groups and nitro group, which influence its chemical reactivity and potential applications. The presence of the N-oxide functional group further distinguishes it from other similar compounds, providing unique properties and reactivity patterns.
特性
CAS番号 |
38594-55-7 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
2,3,6-trimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-8(10(12)13)6(2)7(3)9(5)11/h4H,1-3H3 |
InChIキー |
YKPBNPIFKOZLBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)





![6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide](/img/structure/B12965783.png)

![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12965790.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12965792.png)

